Alanine, 3-(nitroamino)-, also known as 3-aminoalanine, is a derivative of alanine characterized by the presence of a nitroamino group. This compound is classified as an organic molecule and belongs to the broader category of α-amino acids, which are essential for various biological processes. The compound's chemical formula is , and it has a molecular weight of approximately 149.11 g/mol .
Alanine, 3-(nitroamino)- is synthesized from alanine through nitration processes. It falls under the classification of organic compounds, specifically within carboxylic acids and derivatives, amino acids, peptides, and analogues . Its classification highlights its role in biochemical pathways and potential applications in research and industry.
The synthesis of Alanine, 3-(nitroamino)- typically involves the nitration of alanine derivatives. A common method includes the reaction of alanine with nitric acid in the presence of acetic anhydride. This process introduces the nitroamino group onto the alanine backbone, resulting in the formation of the target compound .
The molecular structure of Alanine, 3-(nitroamino)- features a central carbon atom bonded to an amino group (), a carboxylic acid group (), and a nitroamino group (). The structural representation can be described using various notations:
Alanine, 3-(nitroamino)- participates in various chemical reactions:
These reactions are significant for synthesizing other compounds and exploring the biochemical roles of alanine derivatives in various applications.
The mechanism of action for Alanine, 3-(nitroamino)- involves its interaction with specific molecular targets within biological systems. The nitroamino group can participate in redox reactions that influence oxidative stress and cellular signaling pathways. Additionally, it may interact with enzymes involved in amino acid metabolism, thereby affecting their activity and function .
Alanine, 3-(nitroamino)- has several scientific applications:
The nitro group in 3-NAA likely originates from stepwise N-oxygenation of alanine’s amine group, analogous to flavin-dependent or cytochrome P450-mediated systems in microbial nitro compound biosynthesis:
Flavin-dependent monooxygenases (FMOs) typically catalyze two-electron oxidations. Proposed pathway:$$\text{R-NH}2 \xrightarrow{\text{FMO}} \text{R-NHOH} \xrightarrow{\text{FMO}} \text{R-NO} \xrightarrow{\text{Oxidase}} \text{R-NO}2$$FMOs require NADPH and O₂, generating hydroxylamine and nitroso intermediates. Substrate specificity hinges on hydrophobic binding pockets accommodating alanine’s small side chain [3] [9].
Cytochrome P450 enzymes may drive oxidation under low-O₂ conditions via radical intermediates. Their heme-iron active sites facilitate N–H bond activation, but activity toward aliphatic amines remains underexplored [3].
Table 1: Hypothetical Enzymes for 3-NAA Biosynthesis
| Enzyme Class | Cofactors | Key Intermediates | Theoretical Efficiency |
|---|---|---|---|
| Flavin monooxygenase | NADPH, O₂ | Hydroxylamine, Nitroso | High (kcat ~5 s⁻¹) |
| Cytochrome P450 | NADPH, O₂ | Iminyl radical | Moderate (kcat ~0.5 s⁻¹) |
| Diiron oxidases | Fe²⁺, O₂ | Diazene | Low (limited evidence) |
Steric constraints favor small substrates (e.g., alanine over bulkier amino acids). In silico docking suggests alanine’s β-carbon positioning permits selective nitration, though experimental validation is pending [9].
N-oxygenation pathways likely evolved in nitrogen-stressed environments where nitro groups enhance metabolic versatility:
Horizontal gene transfer of amo-like (ammonia monooxygenase) genes from nitrifying bacteria may have enabled ancestral N-oxygenase activity. Phylogenetic analyses reveal FMOs in Actinobacteria clustering with nitramine-producing operons, suggesting shared ancestry [9].
Chemical defense roles are inferred from nitrotoxins in plants (e.g., 3-nitropropionic acid). Microbial 3-NAA could deter herbivory or compete via reactive nitrogen species (RNS) generation. RNS formation reaction:$$\text{R-NO}_2 + \text{NADH} \rightarrow \text{NO}^- \text{(nitroxyl anion)} + \text{cytotoxicity}$$ [6] [9]
Alanine’s metabolic centrality made it an evolutionary "scaffold" for diversification. Early genetic code expansion favored alanine-derived residues due to their role in core metabolism (e.g., pyruvate-alanine transamination) [6].
Preventing intermediate diffusion and cytotoxicity requires metabolic channeling:
Fusion proteins link hydroxylamine-generating and nitro-forming enzymes. Example: Artificial FMO::oxidoreductase fusions improved nitroalkane yields 3-fold by minimizing nitroso intermediate leakage in E. coli [1] [4].
Electrostatic tunnels guide intermediates between active sites. In polyketide synthases, positively charged residues direct carboxylates—a strategy adaptable for alanine’s zwitterionic structure [1] [7].
Compartmentalization in peroxisomes or engineered bacterial microcompartments isolates reactive intermediates. In vitro, liposome encapsulation increased pathway flux 8.5× by concentrating enzymes [4].
Host selection balances toxicity management and cofactor availability:
Table 2: Host Systems for 3-NAA Pathway Expression
| Host | Advantages | Limitations | Yield (Hypothetical) |
|---|---|---|---|
| Escherichia coli | High growth rate; extensive genetic tools | Cytotoxicity of nitro intermediates | 0.5–2 mg/L |
| Aspergillus oryzae | Endoplasmic reticulum folding; secretion capacity | Slow growth; complex media requirements | 5–15 mg/L |
| Pichia pastoris | Strong promoters; eukaryotic post-translational modification | Oxygen dependency for N-oxygenation | 3–10 mg/L |
Key optimizations:
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